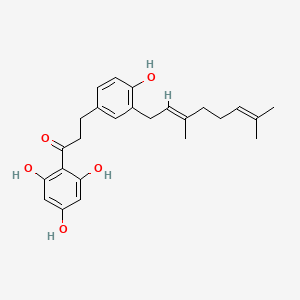
Emodin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emodin(1-) is a phenolate anion that is the conjugate base of emodin, obtained by deprotonation of the phenolic hydroxy group at position 2; major species at pH 7.3 (according to Marvin v 6.2.0.). It has a role as an antineoplastic agent, a laxative, a tyrosine kinase inhibitor and a plant metabolite. It is a conjugate base of an emodin.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Emodin demonstrates significant anti-inflammatory effects, which have been explored in various studies. A key finding is its ability to attenuate interleukin (IL)-1β secretion by inhibiting the NLRP3 inflammasome, a component crucial for immune responses. This effect has been observed both in vitro and in vivo, indicating emodin's potential in treating inflammation-related disorders (Han et al., 2015).
Anticancer Activity
Emodin has shown promise in the field of oncology. It induces apoptosis in human cervical cancer cells via activation of caspase-9 and cleavage of poly(ADP-ribose) polymerase. This mechanism suggests its role as a potential therapeutic agent in cancer treatment (Srinivas et al., 2003).
Pharmacology and Toxicology
The diverse pharmacological properties of emodin include anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, high doses and long-term use can lead to hepatotoxicity, kidney toxicity, and reproductive toxicity. These factors are crucial in determining the therapeutic index of emodin (Dong et al., 2016).
Therapeutic Potential in Various Diseases
A comprehensive review of emodin's properties highlights its potential in treating diseases such as cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases. This versatility in therapeutic applications underscores emodin's significance in medical research (Cui et al., 2020).
Role in Treating Inflammatory Disorders
Studies demonstrate emodin's efficacy in various inflammatory models, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. Its interaction with molecular targets involved in inflammation and cancer highlights its therapeutic potential in these domains (Shrimali et al., 2013).
Effects on Lipid Metabolism and Obesity
Emodin's role in regulating lipid metabolism has been investigated, particularly its impact on reducing lipid accumulation in white adipose tissue. This is mediated through AMP-activated protein kinase pathways, suggesting a potential use in treating obesity (Tzeng et al., 2012).
Application in Cellular Activity Screening
Research has delved into the solubility challenges of emodin and its application in cellular activity screening. This includes the development of topical formulations for in vitro and in vivo testing, advancing the potential for clinical applications (Ban et al., 2017).
Wound Healing Properties
Emodin enhances the healing of cutaneous wounds in rats. It appears to stimulate tissue regeneration and regulate the TGF-beta(1) signaling pathway, suggesting its application in wound healing treatments (Tang et al., 2007).
Eigenschaften
Molekularformel |
C15H9O5- |
|---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-olate |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/p-1 |
InChI-Schlüssel |
RHMXXJGYXNZAPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




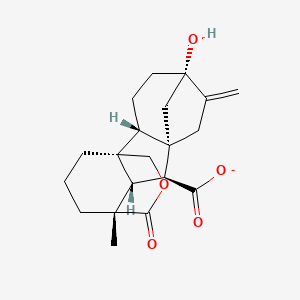
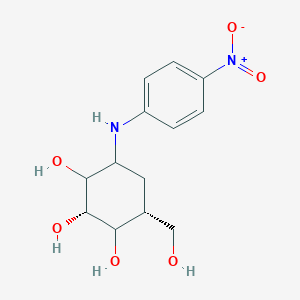

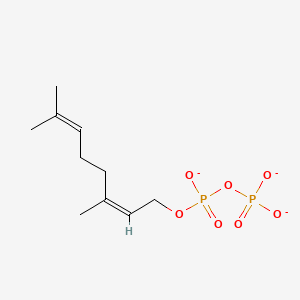
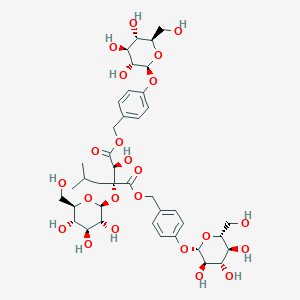

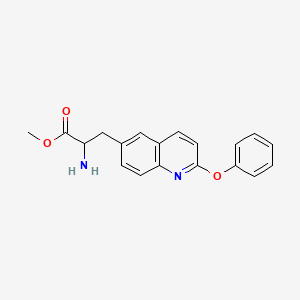
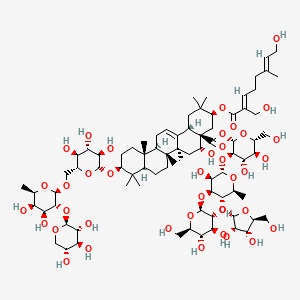
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)
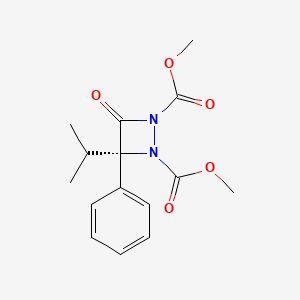
![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
